2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Researchers requiring precise halogen substitution patterns for systematic SAR often face supply inconsistency with non-differentiated building blocks. This 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde provides a structurally resolved, reactive aldehyde handle for generating focused compound libraries. - Dual chlorine substitution modulates electronic properties and hydrogen-bond acceptor capacity for covalent inhibitor design. - 3-carbaldehyde enables direct condensation with TosMIC for oxazole-based scaffolds with demonstrated urease inhibition (IC50 as low as 5.68 μM). - Supplied as a single, well-characterized batch supporting high-throughput medicinal chemistry without the variability of generic substitutions.

Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
CAS No. 1536845-82-5
Cat. No. B1432554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde
CAS1536845-82-5
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC(=C2C=O)Cl)C=C1Cl
InChIInChI=1S/C8H4Cl2N2O/c9-5-1-2-12-6(4-13)8(10)11-7(12)3-5/h1-4H
InChIKeyOEXDRUYMUYDKQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde Overview


2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1536845-82-5) is a heterocyclic small molecule intermediate featuring a privileged imidazo[1,2-a]pyridine scaffold, which is widely recognized in medicinal chemistry due to its structural resemblance to purines and its capacity to interact with diverse biological targets . The compound is characterized by dual chlorine substitution at the 2- and 7-positions and a reactive aldehyde group at the 3-position, making it a versatile building block for generating compound libraries via condensation, reductive amination, and other derivatization reactions . It is commercially available with a typical purity specification of 95% from multiple vendors .

Substitution Limitations for 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde


Generic substitution of imidazo[1,2-a]pyridine-3-carbaldehydes is not scientifically valid due to the profound impact of halogen substitution patterns on electronic properties, metabolic stability, and target binding kinetics. Halogen substituents, particularly chlorine at specific positions, have been shown to significantly modulate the reactivity and binding affinity of imidazopyridine derivatives to biological targets . Furthermore, computational studies indicate that halogen substitution alters molecular electrostatic potential and hydrogen-bonding capacity, which are critical determinants of ligand-protein interaction profiles . Therefore, replacing 2,7-dichloro substitution with alternative halogen patterns (e.g., 6-fluoro, 7-bromo, or non-halogenated analogs) introduces unverified variables that can compromise lead optimization trajectories and invalidate SAR hypotheses.

Differentiation Evidence for 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde


Electron-Withdrawing Effect of 2,7-Dichloro Substitution

The 2,7-dichloro substitution pattern confers enhanced electron-withdrawing character to the imidazo[1,2-a]pyridine core, differentiating it from mono-halogenated (e.g., 6-fluoro) or non-halogenated analogs. SAR studies on imidazopyridine scaffolds have established that the presence of halogen substituents plays a crucial role in modulating the compound's reactivity and binding affinity to biological targets . For instance, in a comparative study of urease inhibitors, 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives containing a halogen substituent achieved IC50 values ranging from 5.68 μM to 10.45 μM, representing a 2- to 4-fold improvement over the non-halogenated standard thiourea (IC50 = 21.37 ± 1.76 μM) [1]. This class-level evidence supports that halogen substitution at specific positions on the imidazopyridine ring enhances biological potency .

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

3-Carbaldehyde Handle for Oxazole Library Synthesis

The 3-carbaldehyde functional group provides a versatile synthetic handle for generating diverse compound libraries via condensation reactions, a capability not present in non-aldehyde imidazopyridine analogs such as 2,7-dichloroimidazo[1,2-a]pyridine (CAS 190074-50-1). In a published synthetic protocol, 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde was successfully transformed into a series of 16 oxazole-based imidazopyridine scaffolds (4a-p) via a two-step reaction protocol involving condensation with tosylmethyl isocyanide (TosMIC) [1]. This demonstrates that the 3-carbaldehyde position is a validated point of diversification for imidazopyridine scaffolds. In contrast, the non-aldehyde analog 2,7-dichloroimidazo[1,2-a]pyridine lacks this reactive handle and therefore offers limited direct derivatization potential without additional functionalization steps [2].

Synthetic Methodology Compound Library Synthesis Heterocyclic Chemistry

Dual Chlorine Enhances Hydrogen-Bond Acceptor Capacity

The presence of two nitrogen atoms in the imidazopyridine core, combined with dual chlorine substitution, enhances the hydrogen-bond acceptor capacity of the scaffold, which is critical for target engagement in fragment-based drug discovery (FBDD) and covalent inhibitor design. Imidazopyridines with nitrogen atoms capable of serving as hydrogen bond acceptors have been shown to boost binding to target proteins and elevate potency . In contrast, non-halogenated imidazopyridine scaffolds (e.g., imidazo[1,2-a]pyridine-3-carbaldehyde without halogen substitution) lack the electron-withdrawing chlorine substituents that modulate the pKa and hydrogen-bonding character of the adjacent nitrogen atoms, thereby altering the molecular recognition profile .

Fragment-Based Drug Discovery (FBDD) Covalent Inhibitor Design Molecular Recognition

Commercial Availability and Quality Specifications

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde is commercially available from multiple reputable vendors including AK Scientific (AKSci), CheMenu, Leyan, and Biosynth, with a minimum purity specification of 95% as verified by vendor technical datasheets . The compound is stocked and shipped from the San Francisco Bay Area, California, USA, with full quality assurance documentation including Certificates of Analysis (CoA) and Safety Data Sheets (SDS) available upon request . In contrast, closely related analogs such as 2,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1955547-68-8) and 2,7-dichloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride (CAS 2386690-88-4) have more limited commercial availability and fewer documented purity specifications [1].

Chemical Procurement Quality Assurance Reproducibility

Application Scenarios for 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde


Oxazole-Fused Imidazopyridine Libraries for Urease Inhibition

The 3-carbaldehyde functional group enables condensation with tosylmethyl isocyanide (TosMIC) to generate oxazole-based imidazopyridine scaffolds, which have demonstrated moderate to significant urease inhibition profiles with IC50 values as low as 5.68 μM—a 2- to 4-fold improvement over thiourea standard (IC50 = 21.37 μM) [1]. This application is directly transferable to 2,7-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde, where the dual chlorine substitution is expected to further modulate the electronic properties of the resulting oxazole derivatives .

Fragment-Based Drug Discovery and Covalent Inhibitor Design

The imidazopyridine core with dual chlorine substitution enhances hydrogen-bond acceptor capacity, making this compound particularly suitable for fragment-based drug discovery (FBDD) and covalent inhibitor design [1]. The two nitrogen atoms with enhanced electron-withdrawing character from the chlorine substituents may boost binding to target proteins and elevate potency, supporting the advancement of medicinal chemistry programs .

SAR Studies of Halogen-Dependent Potency

The distinct 2,7-dichloro substitution pattern provides a valuable probe for systematic SAR studies investigating the effect of halogen position and count on biological activity. SAR studies have established that halogen substituents play a crucial role in modulating reactivity and binding affinity of imidazopyridine derivatives [1]. The 2,7-dichloro pattern offers a unique electronic profile compared to mono-halogenated (e.g., 6-fluoro, 7-bromo) or non-halogenated analogs, enabling researchers to deconvolute position-specific halogen effects during lead optimization .

Building Block for Heterocyclic Compound Libraries

The reactive 3-carbaldehyde group serves as a versatile synthetic handle for generating diverse heterocyclic compound libraries via condensation reactions with amines, hydrazines, and active methylene compounds. Unlike the non-aldehyde analog 2,7-dichloroimidazo[1,2-a]pyridine (CAS 190074-50-1), which lacks this reactive handle, the 3-carbaldehyde enables efficient parallel synthesis of imines, hydrazones, and other condensation products without requiring additional functionalization steps [1]. This makes it an efficient building block for high-throughput medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.